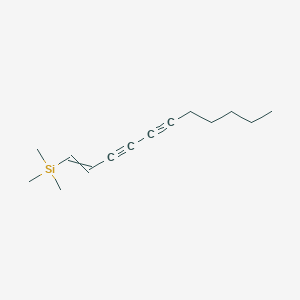

Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane

Description

Properties

CAS No. |

648435-55-6 |

|---|---|

Molecular Formula |

C14H22Si |

Molecular Weight |

218.41 g/mol |

IUPAC Name |

trimethyl(undec-1-en-3,5-diynyl)silane |

InChI |

InChI=1S/C14H22Si/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4/h13-14H,5-8H2,1-4H3 |

InChI Key |

AZFNIQHTTXHJJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC#CC=C[Si](C)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of Trimethyl Undec 1 Ene 3,5 Diyn 1 Yl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. A full suite of NMR experiments would be required to assign all proton, carbon, and silicon environments in Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane.

¹H NMR: A high-resolution ¹H NMR spectrum would provide initial information on the number and type of proton environments. For the target molecule, distinct signals would be expected for the trimethylsilyl (B98337) (TMS) group, the vinyl protons, the methylene (B1212753) and methyl groups of the pentyl chain, and any coupling between them. The TMS protons would characteristically appear as a sharp singlet far upfield, typically around 0.0 ppm. docbrown.info The vinyl protons at the C1 and C2 positions would show characteristic splitting patterns (geminal, and vicinal to the C1 proton) in the olefinic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the TMS methyl carbons, the sp-hybridized carbons of the diyne system (C3, C4, C5, C6), the sp²-hybridized vinyl carbons (C1, C2), and the sp³-hybridized carbons of the pentyl tail. The chemical shifts of the acetylenic carbons are particularly diagnostic. For example, in the related compound Triisopropyl(phenylbuta-1,3-diyn-1-yl)silane, the four acetylenic carbons appear at 74.8, 75.7, 88.0, and 89.6 ppm. rsc.org

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR spectroscopy is invaluable. A single resonance would be expected for the silicon atom. Its chemical shift provides information about the electronic environment around the silicon. In related alkynylsilanes, these shifts are well-documented and would confirm the presence of the trimethylsilyl group attached to a vinylic carbon. researchgate.net For instance, the ²⁹Si NMR signal for allyl(methyl)bis(phenylethynyl)silane shows distinct resonances that are informative of its structure. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative, based on known chemical shift ranges for similar functional groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si(CH₃)₃ | ~0.1 | Singlet (s) |

| =CH₂ (vinyl) | 5.5 - 6.5 | Doublet of doublets (dd) |

| Si-CH= (vinyl) | 5.5 - 6.5 | Doublet of doublets (dd) |

| -CH₂- (pentyl chain) | 1.2 - 2.4 | Multiplets (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative, based on known chemical shift ranges and data from analogous compounds like Triisopropyl(phenylbuta-1,3-diyn-1-yl)silane. rsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si(CH₃)₃ | -1 to 2 |

| C1 (vinyl) | 130 - 140 |

| C2 (vinyl) | 115 - 125 |

| C3, C4, C5, C6 (diyne) | 65 - 90 |

While 1D NMR provides a list of signals, 2D NMR experiments establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be crucial for tracing the connectivity through the pentyl chain and confirming the coupling between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the vinyl proton signals to their respective vinyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is arguably the most critical experiment for this molecule. It would establish the key connections between the major structural fragments: correlations from the TMS protons to the C1 vinyl carbon, from the C2 vinyl proton to the C3 and C4 diyne carbons, and from the C7 methylene protons to the C5 and C6 diyne carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for determining stereochemistry. For the vinyl group, NOESY could help confirm the spatial relationship of the protons, although for a terminal double bond this is less ambiguous.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which is used to determine the elemental formula of the molecule. For this compound (C₁₄H₂₂Si), the expected monoisotopic mass would be calculated and compared to the experimental value. A close match (typically within 5 ppm) confirms the molecular formula. For example, the related compound Triisopropyl(phenylbuta-1,3-diyn-1-yl)silane (C₁₉H₂₆Si) has a calculated m/z of 282.18, which was confirmed by ESI-MS analysis. rsc.org

In MS/MS, the molecular ion is isolated and fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern is like a fingerprint and helps to piece the structure together. For this compound, characteristic fragmentation pathways would be expected:

Loss of a methyl group (-15 Da) from the TMS moiety.

Cleavage of the Si-C vinyl bond.

Fragmentation within the pentyl chain, typically through alpha-cleavage next to the diyne system.

Cleavage of the conjugated diyne system itself.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared light or the Raman scattering of light, which correspond to the vibrational frequencies of specific chemical bonds.

Infrared (IR) Spectroscopy: An IR spectrum of the target compound would display several characteristic absorption bands:

C≡C Stretch: The conjugated diyne system would produce one or two sharp, weak-to-medium bands in the region of 2100-2260 cm⁻¹.

C=C Stretch: The vinyl group would show a stretching vibration around 1610-1640 cm⁻¹.

=C-H and C-H Stretches: Vinylic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl and TMS groups appear just below 3000 cm⁻¹.

Si-C Stretch: The trimethylsilyl group exhibits characteristic strong bands, notably around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking). researchgate.net

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. Due to the change in polarizability, the symmetrical C≡C stretching vibrations of the diyne system, which may be weak in the IR spectrum, would be expected to give a strong signal in the Raman spectrum.

Table 3: Characteristic Infrared (IR) Absorption Bands This table is illustrative, based on known vibrational frequencies for relevant functional groups. researchgate.net

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkyne | C≡C | 2100 - 2260 |

| Alkene | C=C | 1610 - 1640 |

| Vinylic C-H | =C-H | 3010 - 3095 |

| Aliphatic C-H | C-H | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Conjugation Length Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within molecules containing chromophores. In this compound, the conjugated system of one double bond and two triple bonds (an enediyne) constitutes a significant chromophore. The absorption of UV-Vis radiation by this system promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The wavelengths at which these absorptions occur are directly related to the energy gap between these orbitals and provide critical insights into the extent of electronic delocalization and the effective conjugation length of the molecule.

The trimethylsilyl group, while not a chromophore itself, can influence the electronic properties of the conjugated system through hyperconjugation and its inductive effects. This interaction can cause shifts in the absorption maxima (λmax) when compared to a non-silylated analogue.

Reactivity and Transformational Chemistry of Trimethyl Undec 1 Ene 3,5 Diyn 1 Yl Silane

Reactivity of the Alkene Moiety

The terminal alkene in the enediyne framework is susceptible to various addition and cycloaddition reactions. The presence of the adjacent trimethylsilyl (B98337) group can influence the regioselectivity and stereoselectivity of these transformations.

Electrophilic and Radical Addition Reactions

Electrophilic Addition: The carbon-carbon double bond can react with electrophiles. In the case of hydrohalogenation (addition of HX), the reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. However, the bulky trimethylsilyl group might exert steric hindrance, potentially influencing the regiochemical outcome.

Radical Addition: In the presence of peroxides or other radical initiators, the addition of reagents like hydrogen bromide to the alkene is expected to proceed via an anti-Markovnikov pathway. pharmaguideline.com This occurs through a radical chain mechanism where the bromine radical adds to the less substituted carbon of the alkene, forming a more stable secondary radical intermediate. pharmaguideline.comyoutube.com This intermediate then abstracts a hydrogen atom from HBr to yield the terminal bromide. pharmaguideline.com The general applicability of free radical additions is significant, with polymerization being a key application. pharmaguideline.com Studies on related 1,6-enynes have shown that radical addition to the alkene can be followed by cyclization. mdpi.com

Cycloaddition Chemistry Involving the Alkene Unit

The alkene in Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane can act as a dipolarophile or a dienophile in cycloaddition reactions.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): This class of reactions involves the combination of a 1,3-dipole with a dipolarophile (the alkene) to form a five-membered ring. wikipedia.orgnumberanalytics.com These reactions are concerted, pericyclic shifts and are known for their high stereospecificity. wikipedia.orgorganic-chemistry.org The regioselectivity is governed by both electronic and steric factors. wikipedia.org For instance, the reaction of an azide (B81097) with an alkene can produce a triazole, while a nitrile oxide can yield an isoxazoline. youtube.comijrpc.com Studies on silyl (B83357) nitronate cycloadditions with systems containing both double and triple bonds have demonstrated complete chemoselectivity for the double bond. mdpi.com

[4+2] Cycloadditions (Diels-Alder Reactions): The alkene can also participate as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings. The presence of the silicon group can influence the reactivity and selectivity of this process. Research on silyl-substituted dienes has shown their utility in Diels-Alder reactions for synthesizing complex ring systems. nih.gov For example, silyl-substituted dienes have been used in reactions with dienophiles like menadione (B1676200) to create isochromene ring systems. nih.gov

Reactivity of the Diyne Moiety

The conjugated diyne system is a highly versatile functional group, capable of undergoing selective functionalization, transition metal-catalyzed transformations, and polymerization. The terminal alkyne is generally more reactive than the internal one due to its acidity and reduced steric hindrance. wikipedia.org

Selective Functionalization of Terminal vs. Internal Alkyne Units

The difference in reactivity between the terminal and internal alkynes allows for selective chemical modifications. The acidic proton of the terminal alkyne can be removed by a strong base to form an acetylide, which can then react with various electrophiles. wikipedia.org This provides a route for introducing a wide range of functional groups specifically at the terminal position. Silyl groups are often used as protecting groups for terminal alkynes due to the ease of their introduction and removal. researchgate.net

In contrast, the internal alkyne is less reactive towards many reagents due to steric hindrance and the lack of an acidic proton. This differential reactivity is a cornerstone for the selective functionalization of polyynes.

Transition Metal-Catalyzed Reactions of Polyynes (e.g., Hydroelementation, Cyclizations)

Transition metals play a pivotal role in activating the diyne system towards a variety of transformations. rsc.org

Hydroelementation: This involves the addition of an E-H bond (where E can be Si, Sn, B, etc.) across one of the triple bonds.

Hydrosilylation: The addition of a Si-H bond across an alkyne is a powerful method for synthesizing vinylsilanes. Catalysts based on platinum, palladium, and iron have been developed for the hydrosilylation of enynes and diynes. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov These reactions can be highly regio- and stereoselective, often proceeding via a syn-addition mechanism. organic-chemistry.org For instance, iron-catalyzed hydrosilylation of 1,3-enynes with primary and secondary silanes provides access to 1,3-dienylsilanes. organic-chemistry.org Electrochemical methods for hydrosilylation have also been developed as a sustainable alternative. nih.gov

Hydrostannylation: The addition of a tin hydride (Sn-H) across an alkyne yields vinylstannanes, which are valuable intermediates in cross-coupling reactions. qub.ac.uk Palladium and platinum catalysts are commonly used, and the regioselectivity can often be controlled by the choice of catalyst and ligands. researchgate.netqub.ac.ukresearchgate.net For example, copper-catalyzed hydrostannylation can provide branched alkenylstannanes with excellent α-selectivity. rsc.org

Cyclization Reactions: Transition metals can catalyze various cyclization reactions of enediynes, leading to the formation of aromatic and heterocyclic ring systems. nih.govuow.edu.auucsb.eduresearchgate.netthieme-connect.de For example, palladium and copper catalysts have been used to convert enediynes into carbazoles and other fused aromatic compounds. ucsb.edu Iron catalysts have been shown to trigger the cycloaromatization of enediynes at room temperature. nih.govscispace.com Cobalt-catalyzed hydroboration/cyclization of diynes is another powerful method for synthesizing cyclic compounds. rsc.org

| Reaction Type | Catalyst/Reagent | Product Type | Reference |

| Hydrosilylation | Pd(0)/phosphine (B1218219) | (E)-Dienylsilanes | organic-chemistry.org |

| Hydrosilylation | Iron-IPO complex | 1,3-Dienylsilanes | organic-chemistry.org |

| Hydrostannylation | Pd(0) | Distal Dienylstannanes | researchgate.net |

| Cycloaromatization | [(η5-C5Me5)Fe(NCMe)3]PF6 | Metal-Arene Complexes | nih.gov |

| Cyclization | PdCl2/CuCl2 | Chlorinated Benzo[a]carbazoles | ucsb.edu |

Polymerization Behavior of the Diyne System

Diyne monomers can undergo polymerization to form conjugated polymers with interesting optical and electronic properties. rsc.org

Topochemical Polymerization: Many diacetylene-containing compounds can polymerize in the solid state upon exposure to heat or UV radiation. This topochemical polymerization requires a specific packing arrangement of the monomers in the crystal lattice. rsc.org The resulting polymers, known as polydiacetylenes (PDAs), have a characteristic ene-yne backbone. stonybrook.edu

Solution Polymerization: While topochemical polymerization is common, solution-phase methods have also been developed. Acyclic enediyne metathesis (AEDMET) polymerization has been used to synthesize soluble polydiacetylenes. rsc.orgrsc.orgresearchgate.net This method offers the advantage of producing processable polymers that can be used in electronic devices. researchgate.net

Oxidative Coupling: The Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes, can be adapted for the polymerization of diyne monomers. umn.edunih.govacs.org This reaction typically uses a copper(I) salt and an amine base in the presence of oxygen. acs.org Nickel catalysts have also been employed for this type of polymerization. umn.edunih.gov The resulting polymers feature a 1,3-diyne linkage in the backbone. umn.edunih.govacs.org

| Polymerization Method | Catalyst/Conditions | Polymer Type | Key Features | Reference |

| Acyclic Enediyne Metathesis (AEDMET) | Multidentate Mo(VI) carbyne catalyst | Soluble Polydiacetylenes | Solution processable, tunable properties | researchgate.net |

| Glaser-Hay Coupling | Cu(I)/Ni(II) cocatalyst, O2 | Poly(1,3-diyne)s | Forms polymers from renewable feedstocks | umn.edunih.govacs.org |

| Topochemical Polymerization | UV irradiation or heat (solid state) | Polydiacetylenes (PDAs) | Requires specific crystal packing | rsc.orgstonybrook.edu |

Reactivity of the Trimethylsilyl Group

The trimethylsilyl (TMS) group attached to the terminal alkyne of this compound is not merely a passive substituent. Its unique electronic and steric properties play a crucial role in the reactivity of the molecule, serving both as a protecting group and as a functional handle for further transformations. The C(sp)-Si bond is central to this reactivity, enabling a range of chemical operations that are fundamental to the synthetic utility of silylated enediynes.

Protodesilylation and Other Desilylation Reactions for Unmasking Reactive Intermediates or Terminal Alkynes

The primary role of the trimethylsilyl group in many synthetic applications involving alkynylsilanes is to act as a protecting group for the terminal acidic proton of the alkyne. thieme-connect.com This protection strategy is crucial during synthetic sequences where a free terminal alkyne might undergo undesirable side reactions. The subsequent removal of the silyl group, known as desilylation, is a key step to unmask the terminal alkyne, thereby revealing a reactive site for further functionalization or for generating reactive intermediates.

Protodesilylation, the replacement of a silyl group with a proton, is the most common method for this unmasking. This transformation can be achieved under various conditions. Modern methods focus on mild, efficient, and environmentally friendly protocols. For instance, an additive-free, base-catalyzed protodesilylation has been developed using potassium trimethylsilanolate (KOTMS) as the catalyst in wet dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This system efficiently cleaves C-Si bonds in a variety of organosilanes, including alkynylsilanes, with high yields and broad functional group tolerance. organic-chemistry.org The reaction is believed to proceed through the formation of a pentacoordinated silicon intermediate, with water serving as the proton source. organic-chemistry.org

Other desilylation conditions can also be employed, leveraging the lability of the C(sp)-Si bond. The ability to selectively remove the TMS group makes it an excellent tool in synthesis, allowing for the generation of the parent terminal enediyne from this compound at a desired stage. This unmasking reveals the terminal C-H bond, which can then participate in reactions such as Sonogashira coupling or serve as a precursor to highly reactive diradical species through cycloaromatization pathways. thieme-connect.comnih.gov The conversion of the C-Si bond to a C-H bond is a pivotal transformation that unlocks the latent reactivity of the enediyne core. researchgate.net

Silyl Group Migration and Rearrangement Studies

The migration of silyl groups is a well-documented phenomenon in organosilicon chemistry, leading to the formation of new structural isomers and offering pathways to complex molecular architectures. While specific rearrangement studies on this compound are not extensively reported, studies on related organosilicon compounds provide insight into potential rearrangement pathways.

One of the most prominent examples is the Brook rearrangement, which involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom of a nearby hydroxyl group. researchgate.net This process has been extensively used in organic synthesis to generate silyl enol ethers and to trigger cascade reactions. researchgate.net In a system related to the title compound, if a hydroxyl group were introduced into the alkyl chain, the potential for a Brook or a related rearrangement would exist.

Other types of silyl migrations have also been studied, such as the organic-chemistry.orgresearchgate.net-S- to O-silyl migration, which has been utilized to synthesize Z-silyl enol ethers with high stereocontrol. nih.govresearchgate.net Research into the reaction of acylsilanes with silylated carbanions has revealed competitive 1,2- and 1,3-silyl shifts, leading selectively to different vinylic silane (B1218182) products. researchgate.net Furthermore, mechanistic studies on the protodesilylation of certain allylsilanes have shown the involvement of cationic intermediates, which can be precursors to molecular rearrangements. rsc.org In organometallic chemistry, unusual migrations such as a 1,3-shift of a trimethylsilyl group from an oxygen to a carbon atom have been observed in zirconocene (B1252598) complexes. researchgate.net These examples highlight the diverse possibilities for silyl group rearrangements that could potentially be explored within the framework of a functionalized enediynylsilane.

Regioselectivity and Stereoselectivity in Reactions of this compound

The presence and position of the trimethylsilyl group in this compound are critical in directing the outcome of chemical reactions involving the unsaturated carbon framework. Both for steric and electronic reasons, the silyl group can exert significant control over the regioselectivity and stereoselectivity of additions and cyclizations at the enediyne system. thieme-connect.comnih.gov

The influence of silyl groups is well-demonstrated in the hydrosilylation of conjugated diynes. Research on the platinum-catalyzed hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne provides a relevant model. This reaction proceeds with high selectivity to yield (E)-1,2,4-trisilylbut-1-en-3-ynes. nih.gov The cis-addition of the silane across one of the alkyne units occurs with specific regiochemistry, showcasing the directing effect of the existing TMS groups and the catalyst system. nih.gov The choice of catalyst and silane can be optimized to achieve high yields and selectivities, as detailed in the table below.

| Entry | Silane (R3SiH) | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Et3SiH | Pt(PPh3)4 | (E)-1,4-bis(trimethylsilyl)-2-(triethylsilyl)but-1-en-3-yne | 95 |

| 2 | (EtO)3SiH | Pt(PPh3)4 | (E)-1,4-bis(trimethylsilyl)-2-(triethoxysilyl)but-1-en-3-yne | 80 |

| 3 | PhMe2SiH | Pt2(dvs)3 | (E)-1,4-bis(trimethylsilyl)-2-(dimethylphenylsilyl)but-1-en-3-yne | 81 |

| 4 | Ph2MeSiH | Pt(PPh3)4 | (E)-1,4-bis(trimethylsilyl)-2-(methyldiphenylsilyl)but-1-en-3-yne | 88 |

| 5 | Ph3SiH | Pt(PPh3)4 | (E)-1,4-bis(trimethylsilyl)-2-(triphenylsilyl)but-1-en-3-yne | 76 |

This control is not limited to additions. In cycloaddition reactions, the bulky TMS group can direct the approach of a dienophile or other reactant to a specific face of the molecule, influencing the stereochemical outcome. Furthermore, the stereochemistry of the molecule itself is critical. For instance, in studies of complex enediynes related to the natural product dynemicin A, the stereochemistry at specific carbon centers was found to be a critical determinant of biological activity, highlighting the importance of stereocontrol in the synthesis and function of these molecules. nih.gov

Mechanistic Investigations of Novel Reactions Discovered

The unique conjugated system of enediynes makes them subjects of intense mechanistic investigation, leading to the discovery of novel reactions and modes of reactivity. For this compound, understanding the mechanisms of its transformations is key to harnessing its synthetic potential.

Mechanistic studies on the fundamental protodesilylation reaction have confirmed that in base-catalyzed systems using KOTMS, the process involves the formation of hypervalent pentacoordinated silicon intermediates prior to protonolysis. organic-chemistry.org In other systems, such as the acid-catalyzed protodesilylation of allylsilanes, the reaction proceeds through a cationic intermediate, which dictates the final product distribution. rsc.org

More complex and novel reaction pathways for enediynes are also being uncovered. One such discovery is a process termed Maleimide-Assisted Rearrangement and Cycloaromatization (MARACA). researchgate.net In this mechanism, an electron-deficient maleimide (B117702) group placed at the 'ene' position of an acyclic enediyne facilitates a cascade of 1,3-proton transfers. This allows the enediyne to undergo cycloaromatization to generate reactive diradicals under mild, near-physiological conditions, a significant departure from the high temperatures typically required for Bergman cyclization. researchgate.net

Another area of mechanistic discovery involves the trapping of the p-benzyne diradicals formed from enediyne cycloaromatization. Researchers have reported a novel method for the alkylation of aromatics via the nucleophilic addition of enolates to 1,4-dehydrobenzene diradicals generated from cyclic enediynes. researchgate.net This reaction provides a new strategy for C-C bond formation, producing complex functionalized aromatic structures that would be difficult to access through traditional electrophilic aromatic substitution. researchgate.net These investigations into novel reaction mechanisms continue to expand the chemical toolbox available for modifying enediyne structures and exploring their reactivity.

Theoretical and Computational Chemistry Studies on Trimethyl Undec 1 Ene 3,5 Diyn 1 Yl Silane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and bonding nature of a molecule. For a conjugated system like Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane, these calculations can reveal insights into its stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone techniques in computational quantum chemistry for determining the optimized geometry and energy of molecules. nih.gov DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy. nih.gov These methods would be employed to find the most stable three-dimensional structure of this compound by minimizing the energy of the system. The process involves iterative calculations of the forces on each atom until a stationary point on the potential energy surface is reached.

Ab initio methods, while computationally more intensive, can offer higher accuracy by solving the Schrödinger equation without empirical parameterization. For a molecule of this size, methods like Møller-Plesset perturbation theory (e.g., MP2) could be used for more precise energy calculations, though often at a significantly higher computational expense.

Illustrative Data Table: Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C1-C2 | 1.34 Å |

| Bond Length | C3-C4 | 1.21 Å |

| Bond Length | C5-C6 | 1.20 Å |

| Bond Length | Si-C1 | 1.85 Å |

| Bond Angle | C1-C2-C3 | 122° |

| Bond Angle | C3-C4-C5 | 178° |

Analysis of HOMO-LUMO Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. For this compound, the extended π-system is expected to result in a relatively small HOMO-LUMO gap.

Electronic transitions, which are responsible for the absorption of light in the ultraviolet-visible (UV-Vis) region, can be predicted by analyzing the promotion of electrons from occupied to unoccupied orbitals. Time-Dependent DFT (TD-DFT) is a common method used to calculate these electronic transitions and predict the UV-Vis absorption spectrum.

Illustrative Data Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 eV |

| LUMO | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the undecyl chain in this compound allows for multiple conformations. Conformational analysis aims to identify the different stable arrangements of the atoms (conformers) and their relative energies. By systematically rotating the single bonds in the molecule, a potential energy surface can be mapped out. This surface helps in identifying the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. Such studies are vital for understanding how the molecule's shape influences its properties and interactions.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, and any intermediates. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding the reaction kinetics. For a molecule with multiple reactive sites like the double and triple bonds in this compound, reaction pathway modeling can predict which reactions are most likely to occur.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

A significant application of computational chemistry is the prediction of various spectroscopic properties. These predictions can aid in the interpretation of experimental spectra or even serve as a predictive tool.

NMR Chemical Shifts: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations are performed by determining the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations help in assigning the observed IR absorption bands to specific molecular vibrations.

UV-Vis Spectra: As mentioned earlier, TD-DFT is a powerful tool for predicting the electronic absorption spectra of molecules. youtube.com The calculations yield the excitation energies and oscillator strengths of the electronic transitions, which can be used to construct a theoretical UV-Vis spectrum. youtube.comyoutube.com

Illustrative Data Table: Predicted Spectroscopic Data

| Spectrum | Peak Position | Assignment |

| ¹³C NMR | δ 145.2 ppm | C1 (alkene) |

| ¹³C NMR | δ 118.9 ppm | C2 (alkene) |

| ¹³C NMR | δ 85.7 ppm | C3 (alkyne) |

| IR | ~2200 cm⁻¹ | C≡C stretch |

| IR | ~1640 cm⁻¹ | C=C stretch |

| UV-Vis | λmax ≈ 280 nm | π → π transition* |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. drexel.edunih.gov In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules. youtube.comyoutube.com This allows for the study of processes such as conformational changes, diffusion, and the formation of intermolecular interactions in the condensed phase. For this compound, MD simulations could be used to study its behavior in different solvents or its interaction with other molecules or surfaces.

Exploration of Trimethyl Undec 1 Ene 3,5 Diyn 1 Yl Silane As a Precursor in Advanced Materials Science

Design and Synthesis of Novel Monomers and Macromolecules Incorporating the Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane Scaffold

The this compound scaffold is a foundation for designing a variety of novel monomers and macromolecules. The diyne portion of the molecule is particularly notable for its ability to undergo cycloaromatization, a property leveraged in the design of molecules for specific applications. nih.govclockss.org For instance, enediyne compounds are designed and synthesized for their potential in DNA cleavage, where the 10-membered ring systems are of particular interest. nih.govclockss.org The synthesis of such complex molecules often involves multi-step procedures starting from readily available precursors. nih.gov

The general synthetic utility of enediynes allows for their incorporation into larger, more complex macromolecular structures. dtic.mil The synthesis of monomers containing non-cyclic enediynes is often pursued to enhance stability and simplify synthesis. dtic.mil These monomers can then be used to build up polymeric chains. dtic.mil Furthermore, the presence of the terminal alkyne in the diyne unit, after potential desilylation, allows for coupling reactions like the Sonogashira or Glaser-Hay couplings, enabling the formation of extended conjugated systems or polymers. nih.govresearchgate.net The vinylsilane moiety also offers a reactive site for creating silicon-containing monomers through hydrosilylation or other silicon-centered reactions. organic-chemistry.orgorganic-chemistry.org

| Reactive Moiety | Reaction Type | Potential Product | Reference |

|---|---|---|---|

| Diyne | Glaser-Hay Coupling | Symmetrical diyne polymers | nih.govresearchgate.net |

| Diyne | Bergman Cyclization | Polyaromatic structures | dtic.milresearchgate.net |

| Terminal Alkyne (post-desilylation) | Click Chemistry (e.g., CuAAC) | Triazole-containing macromolecules | researchgate.netnih.gov |

| Vinylsilane | Hydrosilylation | Functionalized organosilanes | organic-chemistry.orgorganic-chemistry.org |

| Enediyne | Radical-anionic Cyclization | Benzannelated compounds | nih.gov |

Polymerization and Copolymerization Studies

The multifunctionality of this compound allows for its participation in various polymerization and cross-linking reactions, leading to a diverse range of polymeric materials.

The vinylsilane group within the molecule can undergo polymerization, similar to other substituted alkenes. Radical polymerization is a common method for polymerizing vinyl monomers. youtube.com This process typically involves an initiator that creates a radical, which then adds to the double bond of the monomer, propagating a polymer chain. youtube.comyoutube.com The regioselectivity of the addition is often influenced by the stability of the resulting radical intermediate. youtube.comyoutube.com In the case of vinylsilane, polymerization would lead to a polymer with a polysiloxane backbone or silicon-containing side chains, depending on the specific reaction conditions and comonomers used.

Radical ring-opening polymerization of cyclic ketene (B1206846) acetals in the presence of macromonomers is another advanced technique to create graft copolymers. rsc.org While not directly involving a vinylsilane, this demonstrates the versatility of radical polymerization in creating complex polymer architectures. rsc.org The development of controlled/living polymerization techniques has further enabled the synthesis of polymers with well-defined architectures and functionalities. researchgate.net

The conjugated diyne unit is highly reactive and can be utilized for cross-linking polymer chains to form robust network polymers. nih.govresearchgate.netresearchgate.net This can be achieved through thermal or photochemical activation, often leading to the formation of polydiacetylene structures. These cross-linking reactions significantly enhance the mechanical and thermal properties of the resulting materials. nih.gov For example, introducing cross-links can convert thermoplastics into elastomers or thermosets with increased tensile strength and resistance to degradation. nih.govresearchgate.net

The Bergman cyclization of enediyne units offers a unique pathway to form highly rigid, aromatic ladder-like polymers. dtic.milresearchgate.net This reaction involves the thermal or photochemical cycloaromatization of the enediyne to form a p-benzyne diradical, which can then propagate to form polyphenylene chains. dtic.milresearchgate.net The synthesis of all-carbon ladder polymers has been explored using cyclic benzene (B151609) analogs of enediynes. dtic.mil Furthermore, polymers containing diyne functionalities can be cross-linked through other methods, such as thiol-yne chemistry, which is efficient under UV irradiation and can produce soft, elastomeric materials. nih.gov The formation of network polymers can also be achieved through addition reactions of multifunctional amines with compounds like poly(ethylene glycol) diglycidyl ether. nih.govresearchgate.net

The presence of the trimethylsilyl (B98337) group makes this compound an excellent precursor for silicon-containing polymers and oligomers. nih.gov These materials combine the properties of silicones, such as thermal stability and low glass transition temperatures, with the functionalities of the organic backbone. researchgate.netmdpi.com Polysiloxanes, a major class of silicon-containing polymers, are known for their diverse applications and can be synthesized through various methods, including the hydrolysis of chlorosilanes or the ring-opening polymerization of cyclic siloxanes. mdpi.commdpi.com

The synthesis of silicon-containing polymers with tunable architectures has been a significant area of research. researchgate.netgoogle.comresearchgate.net By carefully selecting monomers and polymerization methods, it is possible to create linear, branched, star-shaped, or network polymers with tailored properties. researchgate.netmdpi.com For example, hydrosilylation polymerization of monomers with both vinyl and hydrosilyl groups can yield spiro-type polymers with high glass transition temperatures and excellent heat resistance. researchgate.net The ability to tune the architecture of these polymers allows for the fine-tuning of their mechanical, thermal, and optical properties for specific applications. researchgate.netgoogle.comresearchgate.net

Fabrication of Novel Architectures: Self-Assembled Structures, Thin Films, and Nanomaterials from Derivatives

Derivatives of this compound can be used to fabricate a variety of advanced material architectures, including self-assembled structures, thin films, and nanomaterials. The ability of molecules to self-assemble is a powerful tool for creating ordered structures on the nanoscale. For example, peptides containing diyne units have been shown to self-assemble into β-sheet structures. acs.org

The creation of polymer thin films is crucial for many applications in electronics and coatings. azom.comyoutube.comyoutube.com Thin films can be prepared by various methods, such as drop-casting a polymer solution onto a substrate and allowing the solvent to evaporate. youtube.com The properties of these films are highly dependent on the polymer's structure and the processing conditions. azom.comgoogle.com Silicon-containing polymers are particularly interesting for thin-film applications due to their unique properties. youtube.com For instance, thin films of polymer electrolytes are being investigated for their use in electrochemical devices. youtube.com

Nanomaterials based on derivatives of this compound can also be synthesized. The polymerization of enediyne monomers within the nanochannels of templates like SBA-15 has been used to create ultrathin mesoporous carbon nanotubes. researchgate.net Gold nanoparticles can be functionalized with alkyne derivatives, demonstrating the potential for creating novel nanomaterials for sensing and therapeutic applications. nih.gov

Functionalization of Surfaces and Interfaces Using this compound Derivatives

The reactive groups in this compound and its derivatives make them suitable for the functionalization of various surfaces and interfaces. gelest.com The trimethylsilyl group can be used for silanization, a common method for modifying surfaces with hydroxyl groups, such as silica (B1680970) and glass. youtube.com This process involves the formation of stable covalent bonds between the silicon atom and the surface.

The alkyne functionality, particularly after removal of the silyl (B83357) protecting group, offers another route for surface modification through "click chemistry." researchgate.netnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and chemoselective reaction for attaching molecules to surfaces functionalized with either azides or alkynes. researchgate.netnih.gov This method has been widely used to modify the surface of liposomes and other nanoparticles. nih.gov Strain-promoted alkyne-azide click reactions provide a copper-free alternative for surface functionalization. nih.gov The ability to modify surfaces with diyne-containing compounds opens up possibilities for creating surfaces with unique electronic and chemical properties. Additionally, the surface of materials like polytetrafluoroethylene (PTFE) can be modified to improve properties like dyeability through processes that alter its surface chemistry and energy. mdpi.com

| Functional Group | Surface Modification Technique | Example Application | Reference |

|---|---|---|---|

| Trimethylsilyl | Silanization | Modification of silica or glass surfaces | youtube.com |

| Alkyne | Click Chemistry (CuAAC) | Liposome surface modification | nih.gov |

| Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition | Copper-free surface functionalization | nih.gov |

| Alkyne | Coupling to Gold Surfaces | Functionalization of gold nanoparticles | nih.gov |

Precursor Applications in Inorganic Materials Synthesis (e.g., Silicon Carbide Ceramics)

The conversion of molecular precursors into ceramics, often termed polymer-derived ceramics (PDCs), offers a powerful alternative to conventional high-temperature powder metallurgy for producing ceramic materials like silicon carbide. unt.edumdpi.com This route allows for the fabrication of SiC in various forms, including fibers, coatings, and complex-shaped bulk components, which are challenging to achieve through traditional methods. mdpi.com The properties of the final ceramic are intricately linked to the molecular structure of the organosilicon precursor.

While direct and detailed research findings on the pyrolysis of this compound to form silicon carbide ceramics are not extensively available in public literature, its structural features provide a basis for predicting its behavior and potential as a precursor. The molecule possesses a silicon atom, essential for SiC formation, and a high carbon content within its unsaturated undec-1-ene-3,5-diyn-1-yl ligand.

The thermal decomposition, or pyrolysis, of organosilicon precursors in an inert atmosphere is a critical step in the formation of silicon carbide. dtic.mil This process typically involves the cleavage of bonds and the release of volatile byproducts, leading to a solid ceramic residue. dtic.mil The efficiency of this conversion is measured by the ceramic yield, which is the percentage of the initial mass of the precursor that is retained as the ceramic product. A high ceramic yield is desirable as it minimizes shrinkage and porosity in the final material. mdpi.com

The presence of unsaturated groups, such as the ene and diyne functionalities in this compound, is expected to play a crucial role in its pyrolysis. Unsaturated C=C and C≡C bonds can undergo thermally induced cross-linking reactions. This cross-linking creates a more stable, three-dimensional network structure prior to and during the initial stages of pyrolysis, which can limit the loss of volatile fragments and thereby increase the ceramic yield.

Furthermore, the ratio of carbon to silicon (C/Si) in the precursor is a key determinant of the composition and properties of the resulting silicon carbide. nih.gov An ideal precursor for stoichiometric SiC would have a C/Si ratio of 1. However, precursors with a higher carbon content, such as this compound, are also of significant interest. The excess carbon can be incorporated into the final ceramic as a separate carbon phase, leading to SiC/C composite materials. These composites can exhibit unique electrical and mechanical properties.

The pyrolysis of related organosilicon compounds provides insight into the potential transformation of this compound. For instance, the pyrolysis of polycarbosilanes, which are polymers with a backbone of silicon and carbon atoms, is a well-established method for producing SiC fibers. researchgate.net Similarly, the thermal decomposition of other unsaturated organosilicon compounds is an active area of research for creating novel ceramic materials. mdpi.com

The journey from a molecular precursor like this compound to a functional ceramic involves several stages. Initially, upon heating, the compound would likely undergo intramolecular and intermolecular reactions, driven by the reactive ene-diyne system. This would lead to oligomerization and polymerization, increasing its molecular weight and viscosity. As the temperature further increases, the organic ligands would begin to decompose, releasing hydrocarbons and other volatile species. Finally, at very high temperatures (typically above 1000 °C), the remaining inorganic network would consolidate into amorphous and eventually crystalline silicon carbide. researchgate.net

The table below summarizes the general steps and expected transformations during the pyrolysis of a hypothetical unsaturated organosilicon precursor like this compound, based on established principles of organosilicon precursor chemistry.

Interactive Data Table: Predicted Pyrolysis Stages of an Unsaturated Organosilicon Precursor

| Temperature Range (°C) | Dominant Process | Expected Physical and Chemical Changes |

| 100 - 400 | Cross-linking/Polymerization | Increase in viscosity and molecular weight. Formation of a solid or gel-like thermoset polymer. Minor loss of volatile components. |

| 400 - 800 | Organic-to-Inorganic Conversion | Significant mass loss due to the evolution of volatile hydrocarbons. The organic structure begins to break down, forming an amorphous Si-C-H network. |

| 800 - 1200 | Densification and Amorphization | Further loss of hydrogen and other volatile species. The material densifies into an amorphous silicon carbide-based ceramic. |

| > 1200 | Crystallization | The amorphous ceramic begins to crystallize into phases of silicon carbide (e.g., β-SiC). If excess carbon is present, graphitic carbon phases may also form. researchgate.net |

Conclusion and Future Research Directions for Trimethyl Undec 1 Ene 3,5 Diyn 1 Yl Silane

Summary of Key Academic Discoveries and Contributions

There are no specific academic discoveries or contributions directly associated with Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane in the reviewed literature. The compound is not mentioned in major chemical databases under this specific name with associated research.

The core of this molecule is an enediyne system, a class of compounds known for their potent biological activity. nih.gov Natural and synthetic enediynes have been a subject of intense research due to their ability to undergo Bergman cyclization, a rearrangement that produces a highly reactive p-benzyne diradical. wikipedia.org This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage, which is the basis of their antitumor properties. nih.govwikipedia.org

The trimethylsilyl (B98337) (TMS) group attached to the alkyne is a common protecting group in organic synthesis. It enhances the stability of the terminal alkyne and prevents its participation in undesired reactions. chemicalbook.com Its presence suggests that this compound is likely a synthetic intermediate in the construction of more complex enediyne structures. chemicalbook.com

Identification of Unexplored Research Avenues and Persistent Challenges

Given the lack of direct research, the entire field of study for this compound remains unexplored. Key research avenues would include:

Synthesis and Characterization: The primary challenge would be the development of a stereoselective synthesis of the (E)- or (Z)-isomer of the enediyne system. The purification and full characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) would be the initial steps.

Reactivity Studies: A significant area for investigation would be the conditions required for the removal of the trimethylsilyl group to deprotect the terminal alkyne. Following deprotection, the reactivity of the resulting free enediyne could be explored, particularly its propensity to undergo Bergman cyclization. The temperature at which cyclization occurs would be a critical parameter to determine its thermal stability. nih.gov

Biological Evaluation: Once a synthetic route is established, the potential biological activity of the deprotected enediyne could be assessed. This would involve in vitro studies to determine its cytotoxicity against various cancer cell lines. rsc.org

A persistent challenge in enediyne chemistry is controlling the reactivity of the system to ensure it is triggered under specific physiological conditions, thereby minimizing off-target toxicity. wikipedia.org For this compound, a major challenge would be to design a delivery system or a molecular trigger for the controlled release and activation of the enediyne core in a biological environment.

Prospective Academic Applications and Methodological Advancements

The prospective applications of this compound are intrinsically linked to the broader applications of enediynes.

Medicinal Chemistry: As a synthetic precursor, this compound could be used to build more complex enediyne-containing molecules with potential as anticancer agents. nih.gov The undecane (B72203) chain could be functionalized to attach targeting moieties that could direct the molecule to specific cancer cells, enhancing its therapeutic index.

Materials Science: Poly-ynes and enediynes are of interest in materials science for their unique electronic and optical properties. While speculative, derivatives of this compound could potentially be explored as building blocks for novel conjugated polymers or molecular wires.

Methodological Advancements: The synthesis of this specific enediyne could drive the development of new catalytic methods for the stereoselective formation of enediyne systems. For instance, developing novel palladium or copper catalysts for the coupling of vinyl halides with silylated diynes could be a significant methodological advancement.

Below is a table summarizing the potential areas of research and their associated objectives for this compound.

| Research Area | Key Objectives | Potential Significance |

| Synthetic Chemistry | Develop a stereoselective synthesis route. | Enable access to the compound for further studies. |

| Optimize the deprotection of the TMS group. | Allow for the generation of the active enediyne. | |

| Chemical Biology | Investigate Bergman cyclization conditions. | Understand the reactivity and potential for DNA cleavage. |

| Assess in vitro cytotoxicity of the deprotected form. | Determine its potential as an anticancer agent. | |

| Materials Science | Explore polymerization possibilities. | Investigate its utility in novel electronic materials. |

Q & A

Q. Table 1: Example HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18 (4.6 × 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:H₂O (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

Advanced: How does the conjugated ene-diyne system in this compound influence its reactivity in cycloaddition or polymerization reactions?

Answer:

The ene-diyne moiety enables unique reactivity:

- Cycloaddition: The diyne can undergo [2+2] or [4+2] cycloadditions under thermal or photochemical conditions. Computational studies (DFT) predict regioselectivity based on frontier molecular orbitals .

- Polymerization: Radical-initiated polymerization may occur at the terminal alkyne, forming cross-linked silane-containing polymers. Kinetic studies should monitor exotherms to avoid runaway reactions .

Contradictions in reactivity may arise due to steric hindrance from the trimethylsilane group, necessitating comparative studies with non-silylated analogs .

Advanced: What computational approaches are suitable for predicting the electronic properties and stability of this compound?

Answer:

- DFT Calculations: Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps, charge distribution, and bond dissociation energies. Software like Gaussian or ORCA is recommended .

- Molecular Dynamics (MD): Simulate thermal stability by analyzing bond vibrations under elevated temperatures (e.g., 300–500 K) .

- QSPR Models: Predict solubility or logP values using fragment-based descriptors (e.g., silicon atom contributions) .

Q. Table 2: Example DFT Results (Hypothetical)

| Property | Predicted Value |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| Si–C Bond Length | 1.87 Å |

| Dipole Moment | 1.8 Debye |

Basic: What are the critical storage conditions to ensure the stability of this compound?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Atmosphere: Use argon or nitrogen to avoid moisture-induced hydrolysis of the silane group .

- Container: Glass-coated vials to minimize leaching (avoid plastics) .

Stability testing via accelerated aging (40°C/75% RH for 14 days) is advised, with HPLC monitoring for degradation products like trimethylsilanol .

Advanced: How can researchers resolve contradictions in reported reactivity data for silane compounds with conjugated alkynes?

Answer:

Contradictions often arise from:

- Solvent Effects: Polar solvents stabilize transition states differently; compare reactivity in DMF vs. toluene .

- Catalyst Purity: Trace metals (e.g., Pd residues) may alter reaction pathways. ICP-MS analysis of catalysts is recommended .

- Steric vs. Electronic Factors: Use Hammett plots or substituent constant (σ) analysis to decouple effects .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for synthesis and quenching steps due to volatile silane byproducts .

- Waste Disposal: Neutralize with ethanol/water mixtures before disposing as hazardous waste .

Advanced: What role does the trimethylsilane group play in modulating the compound’s application in material science?

Answer:

- Surface Functionalization: The silane group enables covalent bonding to SiO₂ substrates, useful in sensor fabrication .

- Thermal Stability: Silane groups enhance thermal resistance in polymers, as shown by TGA studies (decomposition >250°C) .

- Hydrophobicity: Contact angle measurements show increased hydrophobicity compared to non-silylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.